Fludarabine

Description

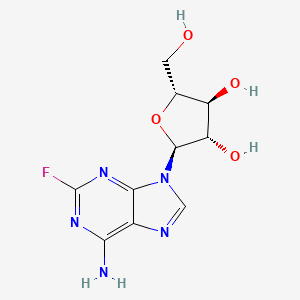

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUBKKRHXORPQB-FJFJXFQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4039657 | |

| Record name | Fludarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Sparingly sol water, org solvents | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

21679-14-1 | |

| Record name | Fludarabine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21679-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludarabine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fludarabine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4039657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludarabine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUDARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2K93U8740 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

260 °C | |

| Record name | Fludarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01073 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLUDARABINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6964 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fludarabine's Intricate Assault on the DNA Replication Fork: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted mechanism of action of fludarabine, a potent purine analog, with a specific focus on its disruptive impact on the DNA replication fork. Through a detailed exploration of its metabolic activation, enzymatic inhibition, and induction of DNA damage signaling, this document provides a comprehensive resource for understanding the core molecular interactions that underpin its therapeutic efficacy and associated toxicities.

Introduction: The Clinical Significance of this compound

This compound is a cornerstone chemotherapeutic agent in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] Its clinical utility stems from its ability to potently inhibit DNA synthesis, primarily targeting rapidly proliferating cancer cells.[1][3] However, its mechanism of action is not merely a simple blockade of DNA replication but a complex interplay of multiple disruptive events at the molecular level, converging on the DNA replication fork. This guide will dissect these intricate mechanisms to provide a granular understanding for researchers and drug development professionals.

Metabolic Activation: The Gateway to Cytotoxicity

This compound is administered as a prodrug, this compound phosphate, which undergoes a series of metabolic conversions to become pharmacologically active.[4][5]

-

Dephosphorylation: In the plasma, this compound phosphate is rapidly dephosphorylated by plasma phosphatases to its nucleoside form, 2-fluoro-ara-A (F-ara-A).[4][6]

-

Cellular Uptake: F-ara-A is then transported into cells via nucleoside transporters.[7]

-

Intracellular Phosphorylation: Once inside the cell, F-ara-A is phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form (F-ara-AMP). Subsequent phosphorylations by other kinases convert it to the diphosphate (F-ara-ADP) and the active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[4][8]

This intracellular trapping of the active metabolite, F-ara-ATP, sets the stage for its assault on the DNA replication machinery.

The Multi-pronged Attack on DNA Replication

F-ara-ATP disrupts DNA replication through a coordinated inhibition of multiple essential enzymes and by direct incorporation into the nascent DNA strand.

Inhibition of Key Replicative Enzymes

F-ara-ATP acts as a competitive inhibitor of several key enzymes involved in DNA synthesis.[4][8][9]

-

DNA Polymerases: F-ara-ATP competes with the natural nucleotide dATP for the active site of DNA polymerases α, δ, and ε, thereby inhibiting DNA chain elongation.[4][8][10]

-

Ribonucleotide Reductase (RNR): This enzyme is responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Both F-ara-ADP and F-ara-ATP are potent inhibitors of RNR.[11][12][13] This inhibition leads to a depletion of the intracellular pool of dNTPs, further hampering DNA synthesis.[7][14] The mechanism involves the induction of a stable, inactive hexameric form of the RNR-α subunit.[11][12]

-

DNA Primase: DNA primase synthesizes short RNA primers required for the initiation of DNA synthesis by DNA polymerases. F-ara-ATP is a potent inhibitor of DNA primase, preventing the formation of these crucial primers.[15][16][17] Structural studies have shown that this compound triphosphate binds more tightly to the active site of human primase than natural ribonucleotides.[15]

-

DNA Ligase I: This enzyme is responsible for joining Okazaki fragments during lagging strand synthesis. F-ara-ATP has been shown to inhibit DNA ligase I, leading to the accumulation of unjoined DNA fragments.[2][8][9]

Incorporation into DNA and Chain Termination

Beyond enzymatic inhibition, F-ara-ATP is also a substrate for DNA polymerases and can be incorporated into the growing DNA strand.[10][18] The presence of the fluorine atom at the 2' position of the arabinose sugar moiety makes the incorporated nucleotide resistant to excision by the 3'-5' exonuclease proofreading activity of DNA polymerases.[8][9] This incorporation disrupts the normal DNA structure and leads to chain termination, effectively halting replication fork progression.[7]

Induction of DNA Damage and Cell Death Signaling

The disruption of DNA replication by this compound triggers a robust DNA damage response (DDR), ultimately leading to apoptosis.

Replication Stress and Fork Collapse

The combination of dNTP pool depletion, enzymatic inhibition, and DNA chain termination induces significant replication stress. This can lead to the stalling and eventual collapse of replication forks, resulting in the formation of DNA double-strand breaks (DSBs).[19] The formation of DSBs is a critical event in this compound-induced cytotoxicity.

Activation of DNA Damage Response Pathways

The presence of stalled forks and DSBs activates the canonical DDR signaling cascades.

-

ATR/Chk1 Pathway: Stalled replication forks activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn phosphorylates and activates its downstream effector, Chk1.[20][21] Activated Chk1 mediates cell cycle arrest in the S-phase, providing time for DNA repair.[22]

-

ATM/DNA-PK Pathway: The formation of DSBs activates the ATM (Ataxia Telangiectasia Mutated) and DNA-PK (DNA-dependent Protein Kinase) pathways.[23] These kinases phosphorylate a plethora of downstream targets, including H2AX (to form γH2AX, a marker of DSBs) and p53, to orchestrate DNA repair and apoptosis.[19]

Inhibition of DNA Repair

A critical aspect of this compound's mechanism is its ability to inhibit DNA repair processes. By depleting dNTP pools and being incorporated into DNA during repair synthesis, this compound can hinder the nucleotide excision repair (NER) pathway.[24][25][26] This has significant clinical implications, as it provides a strong rationale for the synergistic use of this compound with other DNA-damaging agents like cisplatin and oxaliplatin, which induce lesions repaired by NER.[23][24][26]

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data regarding the inhibitory effects of this compound.

Table 1: In Vitro Inhibitory Concentrations of this compound

| Cell Line/Enzyme | Parameter | Value | Reference |

| RPMI 8226 cells | IC50 (proliferation) | 1.54 µg/mL | [27] |

| MM.1S cells | IC50 (proliferation) | 13.48 µg/mL | [27] |

| MM.1R cells | IC50 (proliferation) | 33.79 µg/mL | [27] |

| U266 cells | IC50 (proliferation) | 222.2 µg/mL | [27] |

| DNA Polymerase α | Ki (vs dATP) | 1.1 µM | [10] |

| DNA Polymerase δ | Ki (vs dATP) | 1.3 µM | [10] |

| DNA Primase | IC50 (vs ATP) | 2.3 ± 0.3 µM | [17] |

| DNA Primase | Ki (vs ATP) | 6.1 ± 0.3 µM | [17] |

Table 2: Effects of this compound on DNA Damage and Repair

| Cell Type | Treatment | Effect | Quantitative Measure | Reference |

| CLL cells | Oxaliplatin + this compound | Synergistic cell death | 29% (±3.5) increase in Annexin V staining | [23] |

| CLL cells | Oxaliplatin | DNA synthesis increase | 2.5- to 7-fold | [23] |

| CLL cells | Oxaliplatin + this compound | Inhibition of repair synthesis | 1.5-fold increase in DNA synthesis | [23] |

| CLL cells | Oxaliplatin + this compound | Double-strand break formation | Olive tail moment increased from 1.5 to 4.5 | [23] |

| MEC-1 cells | This compound (600 µM, 4h) | Reduced replication track length | Statistically significant reduction | [28] |

| MEC-2 cells | This compound (600 µM, 4h) | No significant reduction in replication track length | Not statistically significant | [28] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on the DNA replication fork.

DNA Fiber Analysis for Replication Fork Dynamics

This technique allows for the direct visualization and measurement of DNA replication at the single-molecule level.[29][30]

Objective: To assess the effects of this compound on replication fork speed, stalling, and origin firing.

Methodology:

-

Cell Culture and Treatment: Culture cells of interest (e.g., leukemia cell lines) to logarithmic growth phase. Treat cells with the desired concentration of this compound for a specified duration.

-

Sequential Nucleoside Analog Labeling:

-

Pulse 1: Incubate cells with 25-50 µM 5-chloro-2'-deoxyuridine (CldU) for 20-30 minutes.

-

Wash: Remove CldU-containing medium and wash cells with pre-warmed PBS.

-

Pulse 2: Incubate cells with 200-250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes.

-

-

Cell Lysis and DNA Spreading:

-

Harvest a small number of cells (e.g., 1-5 x 10^5).

-

Lyse the cells in a spreading buffer (e.g., 0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA) on a microscope slide.

-

Tilt the slide to allow the DNA to spread down the slide.

-

-

Immunodetection:

-

Fix the DNA fibers with a methanol:acetic acid (3:1) solution.

-

Denature the DNA with 2.5 M HCl.

-

Block with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies: rat anti-BrdU (detects CldU) and mouse anti-BrdU (detects IdU).

-

Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 488 and anti-mouse Alexa Fluor 594).

-

-

Microscopy and Analysis:

-

Visualize the DNA fibers using a fluorescence microscope.

-

Capture images and measure the length of the CldU and IdU tracks using image analysis software.

-

Calculate replication fork speed (kb/min) based on track length and labeling time.

-

Quantify the frequency of stalled forks (CldU-only tracks) and new origin firing events (IdU-only tracks).

-

Western Blotting for DNA Damage Response Proteins

Objective: To detect the activation of key proteins in the DNA damage response pathway following this compound treatment.

Methodology:

-

Cell Lysis: Treat cells with this compound, harvest, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-ATR, phospho-Chk1, γH2AX).

-

Incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency of F-ara-ATP on purified enzymes like DNA polymerases and primase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, a suitable DNA template-primer, radiolabeled dNTPs (or NTPs for primase), and varying concentrations of F-ara-ATP.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme.

-

Quantification of Incorporation: Stop the reaction and quantify the amount of radiolabeled nucleotide incorporated into the DNA/RNA product (e.g., by trichloroacetic acid precipitation and scintillation counting).

-

Data Analysis: Plot the percentage of enzyme activity versus the concentration of F-ara-ATP to determine the IC50 value. Further kinetic analysis can be performed to determine the mode of inhibition and the Ki value.

Conclusion

The mechanism of action of this compound on the DNA replication fork is a complex and multifaceted process. Its active metabolite, F-ara-ATP, orchestrates a potent anti-leukemic effect by inhibiting multiple key enzymes in DNA synthesis, incorporating into nascent DNA to cause chain termination, and inducing a robust DNA damage response that ultimately leads to apoptosis. Furthermore, its ability to suppress DNA repair pathways provides a strong rationale for its use in combination chemotherapy. A thorough understanding of these intricate molecular interactions is paramount for the strategic development of novel therapeutic approaches and for optimizing the clinical application of this important anti-cancer agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: Mechanism of action, Uses, and Side effects_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound, a Potential DNA-Dependent RNA Polymerase Inhibitor, as a Prospective Drug against Monkeypox Virus: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. This compound inhibits DNA replication: a rationale for its use in the treatment of acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. Cladribine and this compound Nucleotides Induce Distinct Hexamers Defining a Common Mode of Reversible RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound increases nuclease-free AAV- and CRISPR/Cas9-mediated homologous recombination in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Structural Basis for Inhibition of Human Primase by Arabinofuranosyl Nucleoside Analogues this compound and Vidarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. New Insights into Molecular Mechanisms of this compound | Semantic Scholar [semanticscholar.org]

- 19. Non-homologous end joining is the responsible pathway for the repair of this compound-induced DNA double strand breaks in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of cyclin-dependent kinase 2 by the Chk1-Cdc25A pathway during the S-phase checkpoint activated by this compound: dysregulation by 7-hydroxystaurosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. aacrjournals.org [aacrjournals.org]

- 24. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 26. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PMC [pmc.ncbi.nlm.nih.gov]

- 27. selleckchem.com [selleckchem.com]

- 28. researchgate.net [researchgate.net]

- 29. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]

- 30. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Approach of Fludarabine in Inducing Lymphocyte Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms by which fludarabine, a purine nucleoside analog, induces apoptosis in lymphocytes, with a particular focus on its application in treating chronic lymphocytic leukemia (CLL). This document details the core signaling pathways affected by this compound, presents quantitative data on its cellular effects, outlines key experimental protocols for studying its activity, and provides visualizations of the involved molecular interactions and workflows.

Core Mechanisms of this compound-Induced Apoptosis

This compound, in its active triphosphate form (F-ara-ATP), exerts its cytotoxic effects through a multi-pronged approach that ultimately converges on the activation of apoptotic pathways. The primary mechanisms include the disruption of DNA synthesis and repair, modulation of the Bcl-2 family of proteins, and the activation of caspases.

Interference with DNA Synthesis and Repair

This compound's structural similarity to deoxyadenosine allows its active metabolite, F-ara-ATP, to interfere with crucial cellular processes reliant on this nucleotide. F-ara-ATP competitively inhibits several key enzymes involved in DNA replication and repair, including:

-

DNA Polymerases: Incorporation of F-ara-ATP into the growing DNA strand by DNA polymerase leads to the termination of DNA elongation, halting DNA replication.[1]

-

Ribonucleotide Reductase: this compound triphosphate inhibits this enzyme, which is essential for converting ribonucleotides into deoxyribonucleotides, thereby depleting the pool of precursors necessary for DNA synthesis.[1]

-

DNA Primase and DNA Ligase I: Inhibition of these enzymes further disrupts the DNA replication and repair machinery.[2]

This widespread disruption of DNA metabolism triggers DNA damage response pathways, which can lead to the initiation of apoptosis.[1]

Modulation of the Bcl-2 Protein Family

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This compound treatment alters the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) members of this family. In vitro studies on CLL cells have shown that this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2.[3] Conversely, the expression of the pro-apoptotic protein Bax has been observed to be important for inducing programmed cell death following this compound exposure.[3] Increased expression of anti-apoptotic proteins like Mcl-1 and Bag-1 has been associated with this compound resistance.[3]

Activation of Caspase Cascade

Caspases are a family of proteases that execute the apoptotic program. This compound treatment has been shown to induce the activation of key caspases in lymphocytes.[1][4] The activation of initiator caspases, such as caspase-9, and effector caspases, like caspase-3, is a critical step in the this compound-induced apoptotic pathway.[5][6] The combination of non-cytotoxic concentrations of this compound with rituximab has been demonstrated to synergistically increase caspase-3 and caspase-9 activity in B-CLL cells.[5][6]

Role of the p53 Pathway

The tumor suppressor protein p53 plays a significant role in this compound-induced apoptosis. DNA damage caused by this compound can lead to the accumulation and activation of p53.[3][7] Activated p53 can then transcriptionally upregulate pro-apoptotic genes, including members of the Bcl-2 family, thereby promoting apoptosis. Studies have shown that this compound treatment in CLL patients induces a p53-dependent gene expression response.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from studies investigating the effects of this compound on lymphocyte apoptosis.

Table 1: Effect of this compound on the Expression of Apoptotic Regulatory Proteins in CLL Cells

| Protein | Change after this compound Treatment | Cell Population | Median Fluorescence Index (MFI) / Expression Level | Reference |

| Bcl-2 | Decrease | Apoptotic Cells | From 331.71 ± 42.2 to 245.81 ± 52.2 (P < 0.001) | [3] |

| Bax | Higher expression in viable vs. apoptotic cells before treatment | Viable vs. Apoptotic Cells (pre-treatment) | 156.24 ± 32.2 vs. 133.56 ± 35.7 (P = 0.001) | [3] |

| Mcl-1 | Increase | This compound-resistant cells | From 233.59 ± 29.8 to 252.04 ± 35.5 (P = 0.033) | [3] |

| Bag-1 | Increase | This compound-resistant cells | From 425.55 ± 39.3 to 447.49 ± 34.5 (P = 0.012) | [3] |

| p53 | Upregulation | Viable and Apoptotic Cells | P = 0.003 (viable), P = 0.018 (apoptotic) | [3] |

Table 2: Effect of this compound on Caspase Activity and Cytotoxicity in B-CLL Cells

| Treatment | Effect | Measurement | Result | Reference |

| Low-dose this compound + Rituximab | Synergistic Cytotoxicity | Cytotoxicity Assay | 26.15 ± 13.9% vs. 8.05 ± 5.3% (Rituximab alone) | [5][6] |

| Low-dose this compound + Rituximab | Increased Caspase-3 Activity | Caspase Activity Assay | 2.4-fold increase at 72h vs. single agents | [5] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on lymphocyte apoptosis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Preparation: Harvest lymphocytes and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide (PI) staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Bcl-2 Family Proteins

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

Protocol:

-

Cell Lysis:

-

After this compound treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Boil samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for Bcl-2, Bax, Mcl-1, or other proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Caspase Activity Assay

This assay measures the enzymatic activity of caspases using a fluorogenic substrate.

Protocol:

-

Cell Lysate Preparation:

-

Induce apoptosis in lymphocytes by treating with this compound.

-

Lyse the cells according to the assay kit manufacturer's instructions to release cellular contents, including active caspases.

-

-

Assay Reaction:

-

In a 96-well plate, add cell lysate to each well.

-

Add the caspase substrate (e.g., DEVD-AFC for caspase-3/7) to each well.

-

Include a negative control (lysate from untreated cells) and a blank (reaction buffer only).

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC). The increase in fluorescence is proportional to the caspase activity.

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.

This compound's Impact on the Intrinsic Apoptosis Pathway

References

- 1. Inhibition of Nucleotide Excision Repair by this compound in Normal Lymphocytes in vitro, Measured by the Alkaline Single Cell Gel Electrophoresis (Comet) Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound increases oxaliplatin cytotoxicity in normal and chronic lymphocytic leukemia lymphocytes by suppressing interstrand DNA crosslink removal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific interactions of BCL-2 family proteins mediate sensitivity to BH3-mimetics in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assaying caspase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of nucleoside transporter and metabolism gene expression in chronic lymphocytic leukemia (CLL): identification of this compound-sensitive and -insensitive populations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Purine Analog: Early Research on Fludarabine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fludarabine, a fluorinated purine nucleoside analog, emerged from early cancer research as a potent antimetabolite with significant activity against hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). Its development marked a pivotal step in the shift towards targeted therapies that exploit the biochemical differences between normal and cancerous cells. This technical guide delves into the foundational research on this compound, focusing on its core mechanism of action, data from seminal in vitro and in vivo studies, detailed experimental protocols, and the key signaling pathways it modulates.

Core Mechanism of Action

This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-adenosine triphosphate (F-ara-ATP). F-ara-ATP is the primary cytotoxic metabolite and exerts its anticancer effects through multiple mechanisms:

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits DNA polymerases (alpha, delta, and epsilon), ribonucleotide reductase, and DNA primase. This inhibition halts DNA replication and repair.

-

Incorporation into DNA and RNA: F-ara-ATP is incorporated into both DNA and RNA. Its incorporation into DNA leads to chain termination, while its presence in RNA inhibits transcription and protein synthesis.

-

Induction of Apoptosis: By disrupting DNA synthesis and repair, this compound triggers programmed cell death (apoptosis). This is a key mechanism for its efficacy in both dividing and resting cancer cells.

Quantitative Data from Early Research

The following tables summarize key quantitative data from early in vitro and clinical studies on this compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 19.49 |

| K562 | Chronic Myelogenous Leukemia | 3.33 |

| RPMI 8226 | Multiple Myeloma | 1.54 (µg/mL) |

| MM.1S | Multiple Myeloma | 13.48 (µg/mL) |

| MM.1R | Multiple Myeloma | 33.79 (µg/mL) |

| U266 | Multiple Myeloma | 222.2 (µg/mL) |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Early Phase I/II Clinical Trial Results of this compound Monotherapy in Chronic Lymphocytic Leukemia (CLL)

| Study/Trial | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Complete Remission (CR) | Partial Remission (PR) |

| Phase I Trials (Solid Tumors) | Patients with solid tumors | 18-25 mg/m²/day for 5 days | - | - | - |

| Phase II Trial (Previously Treated CLL) | 46 evaluable patients | Weekly low-dose | 24% | 15% | 9% |

| French Cooperative Group on CLL | Previously untreated CLL | - | 71% | - | - |

| French Cooperative Group on CLL | Pre-treated CLL | - | 48% | - | - |

| CALGB 9712 (Concurrent Arm) | Previously untreated symptomatic CLL | This compound + Rituximab | 90% | 47% | 43% |

| CALGB 9712 (Sequential Arm) | Previously untreated symptomatic CLL | This compound then Rituximab | 77% | 28% | 49% |

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Patient Population/Conditions |

| Plasma Half-life | ~10 hours | - |

| Bioavailability (Oral) | 55% | - |

| Clearance | 117-145 mL/min | Patients with B-cell CLL receiving a single 40 mg/m² IV dose |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for key experiments used in the early evaluation of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Seed leukemia cells in logarithmic growth phase into 96-well plates at a density of 0.5-1.0 x 10⁵ cells/mL in a final volume of 100 µL per well. For primary leukemic samples, which do not divide, a higher density of 1 x 10⁶ cells/mL is recommended. For adherent solid tumor cell lines, densities can range from 1 x 10⁴ to 1.5 x 10⁵ cells/mL. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence (for adherent cells) and stabilization.

-

Drug Preparation and Treatment: Prepare serial dilutions of this compound from a stock solution. Common starting concentrations for in vitro experiments range from nanomolar to micromolar, depending on the cell line's sensitivity. Remove the culture medium from the wells and add 100 µL of the medium containing the desired this compound concentration. Include untreated control wells and solvent control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator. The incubation time can be varied depending on the cell type and experimental goals.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 15 µL of the MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

-

Solubilization of Formazan: After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Signaling Pathways and Molecular Interactions

This compound's cytotoxic effects are mediated through its impact on several critical cellular signaling pathways.

DNA Synthesis Inhibition Pathway

The central mechanism of this compound's action is the disruption of DNA synthesis. The following diagram illustrates the conversion of this compound to its active form and its subsequent inhibition of key enzymes.

Caption: this compound's conversion to its active form and inhibition of DNA synthesis enzymes.

Apoptosis Induction via STAT1 and Bcl-2 Family Pathways

This compound induces apoptosis through complex interactions with signaling pathways that regulate cell survival and death. This includes the STAT1 pathway and the Bcl-2 family of proteins.

Caption: this compound-induced apoptosis through modulation of STAT1 and Bcl-2 family proteins.

Conclusion

The early research into this compound laid a robust foundation for its clinical success as a purine analog antimetabolite. Through its well-defined mechanism of inhibiting DNA synthesis and inducing apoptosis, this compound demonstrated significant efficacy against CLL and other lymphoid malignancies. The quantitative data from initial in vitro and clinical studies provided a clear rationale for its further development. The experimental protocols established during this period continue to be relevant for the preclinical evaluation of novel anticancer agents. Understanding the intricate signaling pathways affected by this compound not only elucidates its mode of action but also opens avenues for the development of combination therapies and strategies to overcome drug resistance. This guide serves as a comprehensive resource for professionals in the field, encapsulating the critical early research that established this compound as a cornerstone of chemotherapy.

Investigating the Cytotoxic Effects of Fludarabine on Resting Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cytotoxic effects of fludarabine, a purine nucleoside analog, with a specific focus on its activity in non-proliferating, or resting, cells. While many chemotherapeutic agents target rapidly dividing cells, this compound exhibits efficacy against quiescent cells, a characteristic that is pivotal in the treatment of certain hematological malignancies. This document outlines the molecular mechanisms, experimental protocols for assessment, and key signaling pathways involved in this compound-induced cytotoxicity in resting cells.

Mechanism of Action in Resting Cells

This compound (F-ara-A) is a prodrug that is readily transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, F-ara-ATP.[1] While its primary mechanism of action in proliferating cells is the inhibition of DNA synthesis through the termination of DNA chain elongation, its cytotoxicity in resting cells is more nuanced.[1][2] In non-dividing cells, this compound's effects are largely attributed to its ability to interfere with DNA repair processes and induce apoptosis.[2][3]

Resting cells, such as lymphocytes, have low rates of DNA replication but still rely on active DNA repair mechanisms to maintain genomic integrity. This compound triphosphate (F-ara-ATP) can be incorporated into DNA during these repair activities.[2] This incorporation inhibits the ligation of DNA strands, leading to the accumulation of DNA breaks and the activation of DNA damage response (DDR) pathways.[3][4] The persistent DNA damage signals ultimately trigger programmed cell death, or apoptosis.[4]

Several key proteins and pathways are implicated in this compound-induced apoptosis in resting cells. The tumor suppressor protein p53 is often activated in response to the DNA damage caused by this compound, which in turn can upregulate pro-apoptotic proteins like Bax.[5] The Bcl-2 family of proteins, which are critical regulators of apoptosis, are also modulated by this compound.[5][6] Studies have shown a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax following this compound treatment.[5][6] Furthermore, this compound has been shown to induce the cleavage of p27kip1, a cell cycle inhibitor, by caspases, which is a key step in chemotherapy-induced apoptosis in B-CLL cells.[7]

Quantitative Data on this compound Cytotoxicity

The cytotoxic effects of this compound can be quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a drug. The following table summarizes available data on the cytotoxic effects of this compound on different cell lines, including those with resting-like characteristics.

| Cell Line | Cell Type | Assay | IC50 Value | Reference |

| RPMI 8226 | Multiple Myeloma | Not Specified | 1.54 µM | [6] |

| K562 | Chronic Myelogenous Leukemia | Clonogenic Survival | 3.33 µM | [3] |

| LLC-MK2 | Monkey Kidney Epithelial | MTT Assay | ~10 µM | [8] |

| This compound-sensitive CLL cells | Chronic Lymphocytic Leukemia | MTT Assay | < 10 µM | [9] |

| This compound-resistant CLL cells | Chronic Lymphocytic Leukemia | MTT Assay | > 10 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the cytotoxic effects of this compound on resting cells.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to stabilize in a humidified incubator at 37°C with 5% CO2. For suspension cells, this step may be modified.

-

Drug Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium.

-

Incubation: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent). Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.[10]

Apoptosis Detection by Annexin V and Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration.

-

Cell Harvesting: For adherent cells, collect the culture medium (containing detached apoptotic cells), wash with PBS, and detach the remaining cells with Trypsin-EDTA. Combine all cells. For suspension cells, collect by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis by Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis detection protocol.

-

Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise and incubate on ice or at -20°C for at least 30 minutes.[11]

-

Staining: Centrifuge the fixed cells and decant the ethanol. Wash the cell pellet with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[11]

-

Incubation: Incubate in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[11]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to generate a histogram of DNA content.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound's cytotoxic effects on resting cells and a general experimental workflow for its investigation.

Caption: Mechanism of this compound-induced apoptosis in resting cells.

Caption: General workflow for investigating this compound cytotoxicity.

References

- 1. Cellular and clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound-mediated inhibition of nucleotide excision repair induces apoptosis in quiescent human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 5. scielo.br [scielo.br]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound-induced apoptosis of B chronic lymphocytic leukemia cells includes early cleavage of p27kip1 by caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Combined Effects of this compound and Interferon Alpha on Autophagy Regulation Define the Phase of Cell Survival and Promotes Responses in LLC-MK2 and K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effective elimination of this compound-resistant CLL cells by PEITC through a redox-mediated mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Fludarabine's Impact on the STAT1 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fludarabine, a purine nucleoside analog, is a potent chemotherapeutic agent widely used in the treatment of hematologic malignancies. Beyond its established role as a DNA synthesis inhibitor, this compound exhibits significant immunosuppressive effects, which are increasingly understood to be mediated through its profound impact on the Signal Transducer and Activator of Transcription 1 (STAT1) signaling pathway.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates STAT1 signaling. It details the inhibitory effects on STAT1 activation, protein expression, and gene transcription, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in oncology, immunology, and drug development.

Introduction to this compound and the STAT1 Pathway

This compound is a fluorinated purine analog that, in its phosphorylated form (F-ara-ATP), primarily acts by inhibiting DNA synthesis, leading to apoptosis in rapidly dividing cells. However, its efficacy in treating malignancies with low growth fractions and its induction of prolonged immunosuppression suggested additional mechanisms of action.[3][4] Research has pinpointed the Janus kinase (JAK)-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors, as a key target.

The STAT1 pathway is integral to cell-mediated immunity, particularly in response to interferons (IFNs).[2][4] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor. This creates docking sites for STAT1, which is then recruited and phosphorylated on a critical tyrosine residue (Tyr701).[5][6] Phosphorylated STAT1 (p-STAT1) dimerizes, translocates to the nucleus, and binds to specific DNA sequences to regulate the transcription of target genes, including those involved in immune responses, inflammation, and cell proliferation.[7][8] this compound has been identified as a potent inhibitor of this pathway, a mechanism that underpins much of its immunosuppressive and certain antineoplastic activities.[1][9][10]

Mechanism of Action: this compound's Inhibition of STAT1 Signaling

This compound disrupts the STAT1 signaling pathway through a multi-faceted approach, primarily by inhibiting its activation and reducing its overall cellular levels.

-

Inhibition of STAT1 Activation: this compound effectively inhibits the cytokine-induced activation of STAT1.[3] Studies have shown that it prevents the phosphorylation of STAT1, which is a requisite step for its dimerization and nuclear translocation.[11][12] Interestingly, this inhibition of STAT1 phosphorylation can occur without affecting the activation of upstream kinases like JAK2, suggesting a more direct action on STAT1 itself or a downstream regulatory step.[11]

-

Depletion of STAT1 Protein and mRNA: The most profound effect of this compound is the specific depletion of STAT1 protein and its corresponding mRNA.[1][2][3] This effect is highly specific, as the levels of other STAT proteins, such as STAT2, STAT3, STAT5, and STAT6, are not significantly affected.[4][13] Exposure of peripheral blood mononuclear cells (PBMCs) to this compound for 24 hours can reduce STAT1 mRNA to less than 5% of control levels.[4] This leads to a sustained loss of STAT1 protein, which mirrors the prolonged immunosuppression observed in patients following treatment.[4][13]

-

Inhibition of STAT1-Dependent Gene Transcription: By preventing the activation and depleting the cellular pool of STAT1, this compound effectively blocks the transcription of STAT1-dependent genes.[1] This has been demonstrated by the minimal induction of interferon-responsive factor 1 (IRF-1) mRNA in this compound-treated cells following IFN-γ stimulation.[4] This blockade of downstream gene expression is a direct consequence of the unavailability of functional STAT1.

Visualizing the Mechanism

The following diagrams illustrate the canonical STAT1 pathway and the points of inhibition by this compound.

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on cell proliferation and STAT1 expression have been quantified in various studies. The tables below summarize key findings.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 Value | Reference |

|---|---|---|

| RPMI 8226 (Multiple Myeloma) | 1.54 µg/mL | [14][15] |

| MM.1S (Multiple Myeloma) | 13.48 µg/mL | [14] |

| MM.1R (Multiple Myeloma) | 33.79 µg/mL | [14] |

| U266 (Multiple Myeloma) | 222.2 µg/mL (Resistant) |[14] |

Table 2: Effect of this compound on STAT1 Expression and Activation

| Experimental System | Treatment | Key Finding | Reference |

|---|---|---|---|

| Normal Human PBMCs (in vitro) | This compound (24 hours) | STAT1 mRNA reduced to <5% of control. | [4] |

| Normal Human PBMCs (in vitro) | This compound (24 hours) | Almost complete inhibition of IFN-α-induced STAT1 activation. | [4][13] |

| Patient with CLL (in vivo) | This compound (25 mg/m²) | >90% decrease in STAT1 protein 24 hours post-infusion. | [13] |

| Rat Vascular Smooth Muscle Cells | this compound | Significant reduction of STAT1 phosphorylation. |[11] |

Experimental Protocols

Reproducing the findings on this compound's impact requires specific experimental techniques. Detailed methodologies for key assays are provided below.

Cell Culture and this compound Treatment

-

Cell Lines: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. Alternatively, cell lines such as U937 monocytic cells or various leukemia/lymphoma lines can be used.[5][6]

-

Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.

-

This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. Cells are seeded at a desired density and treated with this compound at various concentrations (e.g., 0-10 µM) for specified time periods (e.g., 6, 24, 48 hours) to assess its effects.[4]

-

Cytokine Stimulation: To induce STAT1 phosphorylation, cells are stimulated with a cytokine such as IFN-γ (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C prior to harvesting.[5]

Western Blotting for Total and Phosphorylated STAT1

This protocol is designed to detect the levels of total STAT1 protein and its phosphorylated form (p-STAT1).

-

Sample Preparation:

-

After treatment/stimulation, wash cells with ice-cold phosphate-buffered saline (PBS) containing phosphatase inhibitors (e.g., sodium orthovanadate).[5]

-

Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[5][16]

-

Centrifuge the lysates at high speed (e.g., 12,000g) for 15 minutes at 4°C to pellet cell debris.

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as its casein content can interfere with phospho-specific antibodies.[16][17]

-

Incubate the membrane overnight at 4°C with primary antibodies against p-STAT1 (e.g., anti-p-STAT1 Tyr701) and total STAT1, diluted in 5% BSA/TBST.[5][6]

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of activated STAT1.

-

Nuclear Extract Preparation:

-

Following cell treatment and stimulation, harvest cells and isolate nuclear extracts using a specialized kit or protocol involving hypotonic lysis and high-salt extraction.

-

Determine the protein concentration of the nuclear extracts.

-

-

Probe Labeling:

-

Synthesize a double-stranded oligonucleotide probe containing the STAT1-specific binding site (e.g., GAS element).

-

Label the probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

-

Binding Reaction:

-

Incubate the labeled probe with nuclear extract protein in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

-

For supershift assays, add a STAT1-specific antibody to the reaction to confirm the identity of the protein in the protein-DNA complex.

-

-

Electrophoresis and Detection:

-

Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

-

If using a radioactive probe, dry the gel and expose it to X-ray film. If using a non-radioactive probe, transfer to a membrane and detect using a streptavidin-HRP conjugate and chemiluminescence.

-

A "shifted" band indicates the formation of a STAT1-DNA complex. The intensity of this band correlates with the amount of active STAT1.

-

Conclusion and Future Directions

This compound exerts a potent inhibitory effect on the STAT1 signaling pathway, primarily by depleting cellular STAT1 protein and mRNA levels and preventing its activation.[1][4] This specific targeting of STAT1 is a key mechanism underlying its profound immunosuppressive activity and contributes to its antineoplastic effects.[3] The data clearly show that even brief exposure to this compound can lead to a sustained loss of STAT1, providing a molecular basis for the long-term immune defects observed in patients.[4]

For drug development professionals, the specific action of this compound on STAT1 highlights this transcription factor as a viable therapeutic target for new immunosuppressive and anticancer agents.[1][3] Future research could focus on developing compounds that mimic this compound's STAT1-depleting effects with greater specificity and reduced off-target toxicity. For researchers, the protocols and data presented here provide a framework for investigating the role of STAT1 in various disease models and for screening novel STAT1 inhibitors. Understanding the intricate relationship between this compound and STAT1 signaling continues to offer valuable insights into both cancer therapy and immune regulation.

References

- 1. This compound-induced immunosuppression is associated with inhibition of STAT1 signaling | Semantic Scholar [semanticscholar.org]

- 2. This compound-induced immunosuppression is associated with inhibition of STAT1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound attenuates inflammation and dysregulated autophagy in alveolar macrophages via inhibition of STAT1/IRF1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits STAT1-mediated up-regulation of caspase-3 expression in dexamethasone-induced osteoblasts apoptosis and slows the progression of steroid-induced avascular necrosis of the femoral head in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. | BioWorld [bioworld.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleck.co.jp [selleck.co.jp]

- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

The Making of a Milestone Leukemia Drug: A Technical History of Fludarabine

Introduction

Fludarabine, a fluorinated purine nucleoside analog, represents a landmark in the therapeutic landscape of hematological malignancies, particularly B-cell chronic lymphocytic leukemia (CLL). First synthesized in 1968 and approved for medical use in the United States in 1991, its development journey from a laboratory curiosity to a cornerstone of chemotherapy regimens showcases decades of progress in medicinal chemistry, pharmacology, and clinical oncology. This in-depth guide traces the historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and the evolution of resistance, providing a technical resource for researchers, scientists, and drug development professionals.

Discovery and Chemical Synthesis

This compound (9-β-D-arabinofuranosyl-2-fluoroadenine) was first synthesized in 1968 by John Montgomery and Kathleen Hewson at the Southern Research Institute. Their work focused on creating purine analogs resistant to metabolic degradation, thereby enhancing their therapeutic potential. The key structural feature of this compound is the fluorine atom at the 2-position of the adenine base, which confers resistance to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates related compounds like vidarabine (ara-A).

Original Synthesis (Montgomery and Hewson, 1969)

The initial synthesis was a multi-step process starting from 2-aminoadenine. The general methodology involved:

-

Acetylation: Protection of the amino groups of 2-aminoadenine.

-

Glycosylation: Reaction with a protected chloro- or bromo-sugar (tri-O-benzyl-α-D-arabinofuranosyl chloride).

-

Deacetylation: Removal of the acetyl protecting groups from the purine base.

-

Diazotization and Fluorination: Conversion of the 2-amino group to a fluoro group via a diazonium salt intermediate (Schiemann reaction).

-

Deprotection: Removal of the benzyl protecting groups from the sugar moiety to yield the final compound.

Enzymatic and Modern Synthesis Protocols

Over the years, more efficient synthesis methods have been developed, including enzymatic approaches. These methods offer advantages in terms of stereoselectivity and reduced need for protecting groups. One such method involves the use of microorganisms like Enterobacter aerogenes to catalyze the reaction between 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil (Ara-U)[1].

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is a generalized example based on described enzymatic methods.

-

Reaction Setup: Prepare a solution of 0.03 - 0.05 M potassium phosphate buffer (KH2PO4), adjusting the pH to 7.0 with potassium hydroxide (KOH).

-

Temperature Control: Heat the buffer solution to a constant temperature between 50°C and 70°C (optimally 60°C).

-

Substrate Addition: Add 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil (Ara-U) to the heated buffer.

-

Enzyme Introduction: Introduce a cell paste of Enterobacter aerogenes, which contains the necessary transglycosylating enzymes.

-

Incubation: Stir the reaction mixture at a constant temperature for several hours until high-performance liquid chromatography (HPLC) analysis indicates the reaction is complete.

-

Purification: The resulting crude this compound can be purified. A common method involves treating the crude product with acetic anhydride to form the tri-O-acetyl derivative, which is less soluble and can be crystallized. Subsequent hydrolysis of the acetyl groups yields purified this compound[1].

Mechanism of Action

This compound is administered as a prodrug, this compound phosphate, which is rapidly dephosphorylated in the plasma to its nucleoside form, 2-fluoro-ara-A (F-ara-A). F-ara-A is then transported into cells and phosphorylated by deoxycytidine kinase (dCK) to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP). F-ara-ATP exerts its cytotoxic effects through multiple mechanisms.

-

Inhibition of DNA Synthesis: F-ara-ATP competitively inhibits key enzymes required for DNA replication, including DNA polymerase alpha, DNA primase, and ribonucleotide reductase[2]. This leads to the termination of the growing DNA strand.

-

Incorporation into DNA and RNA: F-ara-ATP is incorporated into both DNA and RNA. Its incorporation into DNA inhibits chain elongation and affects DNA ligase function, leading to DNA strand breaks. When incorporated into RNA, it inhibits transcription and RNA processing.

-

Induction of Apoptosis: The cellular disruption caused by DNA synthesis inhibition and DNA damage triggers programmed cell death (apoptosis)[3].

Preclinical Development

Preclinical studies were crucial in characterizing this compound's cytotoxic and immunosuppressive properties. In vitro studies established its potent activity against various hematological cancer cell lines.

In Vitro Cytotoxicity

This compound demonstrated significant antiproliferative activity across a range of leukemia and lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |

| K562 | Chronic Myelogenous Leukemia | 3.33 | 4 | [4] |

| BL2 | B-cell Lymphoma | 0.36 | Not Specified | [5] |

| Dana | B-cell Lymphoma | 0.34 | Not Specified | [5] |

| RPMI 8226 | Multiple Myeloma | ~3.5 | Not Specified | [6] |

| Various CLL | Chronic Lymphocytic Leukemia | 0.6 - 106 | 72 | [7] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability.

-

Cell Seeding: Seed leukemia cells (e.g., K562) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various this compound concentrations. Include untreated and solvent-only controls.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against drug concentration to determine the IC50 value.

Clinical Development

The clinical development of this compound began with Phase I trials in the 1980s, which established its safety profile and dose-limiting toxicities, primarily myelosuppression. Its profound lymphopenic effect quickly pointed towards its potential in lymphoid malignancies.

Monotherapy in Chronic Lymphocytic Leukemia (CLL)

This compound monotherapy became the standard of care for relapsed CLL and later for treatment-naïve patients, demonstrating superior response rates compared to older alkylating agents like chlorambucil.

| Study / Comparison | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| This compound vs. Chlorambucil | Treatment-Naïve | 509 | 63% vs 37% | 20% vs 4% | [8] |

| This compound vs. CAP | Treatment-Naïve | 96 | 71% vs 60% | Not specified | [8] |

| This compound vs. CAP | Relapsed/Refractory | 96 | 48% vs 27% | Not specified | [8][9] |

| Phase II (Weekly low-dose) | Previously Treated | 46 | 24% | 15% | [10] |

| US Intergroup Trial E2997 | Treatment-Naïve | 137 (F arm) | 59.5% | 4.6% | [6] |

Combination Therapy: The FCR Regimen

The development of combination therapies marked a significant advancement. The combination of F ludarabine, C yclophosphamide, and the anti-CD20 monoclonal antibody R ituximab (FCR) became the new gold standard for medically fit, treatment-naïve CLL patients, yielding high rates of complete remission and long-term disease-free survival.

| Study | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Key Finding | Reference |

| MD Anderson Phase II | Treatment-Naïve | 300 | 95% | 72% | Established FCR as highly effective frontline therapy. | [11] |

| German CLL Study Group (CLL8) | Treatment-Naïve | 817 | 95.1% (FCR) vs 88.4% (FC) | 44.1% (FCR) vs 21.8% (FC) | FCR improved PFS and OS over FC. | [10] |

| MD Anderson Phase II | Relapsed/Refractory | 284 | 74% | 30% | FCR is an active regimen for relapsed CLL. | [2] |

| Israeli CLL Study Group (FCR-LITE) | Elderly, Treatment-Naïve | 40 | 67.5% | 42.5% | Lower dose FCR is effective and safe in elderly patients. | [12] |

Representative Clinical Trial Protocol: FCR for Treatment-Naïve CLL

This protocol is a generalized representation based on pivotal FCR trials.

-

Patient Population: Symptomatic, previously untreated patients with CD20+ B-cell CLL, adequate organ function, and good performance status.

-

Exclusion Criteria: Significant comorbidities, active infection, del(17p) mutation (in modern practice).

-

Treatment Regimen:

-

This compound: 25 mg/m² intravenously on days 1-3 of each cycle.

-

Cyclophosphamide: 250 mg/m² intravenously on days 1-3 of each cycle.

-

Rituximab: 375 mg/m² intravenously on day 0 or 1 of the first cycle, and 500 mg/m² on day 1 of subsequent cycles.

-

-

Cycle Duration: Treatment is repeated every 28 days for a total of 6 cycles.

-

Primary Endpoints: Complete Response (CR) rate, Overall Response Rate (ORR).

-

Secondary Endpoints: Progression-Free Survival (PFS), Overall Survival (OS), safety and toxicity profile, minimal residual disease (MRD) status.

Mechanisms of Resistance

Despite its efficacy, resistance to this compound, both innate and acquired, remains a significant clinical challenge. Several mechanisms have been identified:

-

Deficient Drug Activation: The most common mechanism is the downregulation or loss-of-function mutations in the deoxycytidine kinase (dCK) gene. Without dCK, F-ara-A cannot be phosphorylated to its active F-ara-ATP form.

-

Altered Nucleotide Metabolism: Changes in the levels of competing natural nucleosides (like dCTP) can reduce the efficacy of F-ara-ATP.

-

Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to counteract the DNA damage induced by this compound.

-

Apoptosis Evasion: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or defects in pro-apoptotic pathways (e.g., p53 mutations) can render cells resistant to this compound-induced cell death.

Conclusion

The historical development of this compound is a testament to rational drug design and persistent clinical investigation. From its initial synthesis aimed at overcoming metabolic instability to its establishment as a pivotal agent in CLL monotherapy and its subsequent role as the backbone of the highly effective FCR regimen, this compound has fundamentally changed the prognosis for many patients with hematological cancers. While the advent of novel targeted agents is shifting the treatment paradigm, the story of this compound provides invaluable lessons in chemotherapy development and continues to inform its use in conditioning regimens for stem cell transplantation and CAR-T cell therapy, securing its legacy in the annals of oncology.

References

- 1. EP1464708A1 - A process for the preparation of this compound phosphate from 2-fluoroadenine - Google Patents [patents.google.com]

- 2. This compound, cyclophosphamide, and rituximab chemoimmunotherapy is highly effective treatment for relapsed patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase II Protocol for CLL With this compound and Cyclophosphamide With Rituximab (FCR) Plus Lenalidomide | Clinical Research Trial Listing [centerwatch.com]

- 4. This compound-mediated repair inhibition of cisplatin-induced DNA lesions in human chronic myelogenous leukemia-blast crisis K562 cells: induction of synergistic cytotoxicity independent of reversal of apoptosis resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Inhibits KV1.3 Currents in Human B Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase III trial of this compound plus cyclophosphamide compared with this compound for patients with previously untreated chronic lymphocytic leukemia: US Intergroup Trial E2997 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. This compound in the treatment of chronic lymphocytic leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of this compound as monotherapy in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. Long-term results of the this compound, cyclophosphamide, and rituximab regimen as initial therapy of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

Foundational Studies on the Immunosuppressive Properties of Fludarabine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction